molecular formula C15H24BN3O2 B1451318 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 1150561-73-1

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No. B1451318
CAS RN: 1150561-73-1
M. Wt: 289.18 g/mol
InChI Key: HQTJTIJSMLAMPK-UHFFFAOYSA-N
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Description

“1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile reactivity. The compound also features a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. The compound also contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane), which is commonly used in Suzuki coupling reactions .

Scientific Research Applications

Antagonist Activity in Medicinal Chemistry

  • A study by Watanabe et al. (1992) described the synthesis of a series of compounds including ones structurally related to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine. These compounds exhibited significant 5-HT2 antagonist activity, highlighting their potential in medicinal chemistry for influencing serotonin pathways (Watanabe et al., 1992).

Docking Studies and Synthesis in Medicinal Chemistry

  • Research by Balaraju et al. (2019) involved the synthesis and docking studies of compounds including piperazine-1-yl-1H-indazole derivatives, crucial in the field of medicinal chemistry. This demonstrates the role of compounds like 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine in the development of new medicinal agents (Balaraju et al., 2019).

Optimized Synthesis for Medicinal Applications

  • Bethel et al. (2012) developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are medicinally important compounds. The method included the synthesis of a novel boronic ester, demonstrating the importance of such compounds in facilitating the production of medically relevant molecules (Bethel et al., 2012).

Role in Crystallographic and Conformational Analyses

  • Huang et al. (2021) utilized compounds structurally similar to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine in crystallographic and conformational studies. These studies are vital in understanding molecular structures and properties, which are essential in the development of new pharmaceuticals (Huang et al., 2021).

Application in Antipsychotic Drug Development

  • The research by Raviña et al. (2000) on conformationally constrained butyrophenones, which include similar compounds, highlights their potential use in developing antipsychotic drugs. These compounds showed promising results in terms of their affinity for dopamine and serotonin receptors, which are critical targets in antipsychotic drug development (Raviña et al., 2000).

Inhibitory Activity Against Serine Proteases

  • Spencer et al. (2002) synthesized derivatives including 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and tested their inhibitory activity against serine proteases. Such studies are crucial in exploring new therapeutic avenues and understanding molecular interactions (Spencer et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are often used in pharmaceuticals, where their mechanism of action can vary widely depending on the specific drug .

Future Directions

The potential applications of this compound would depend on its exact structure and properties. Piperazine derivatives are widely used in pharmaceuticals, so it’s possible that this compound could have medicinal applications. Additionally, the presence of the boronic ester group suggests that this compound could be used in Suzuki coupling reactions, which are widely used in organic synthesis .

properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19/h5-7,17H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTJTIJSMLAMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674149
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

CAS RN

1150561-73-1
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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